molecular formula C18H16BrN3O2S B7726652 5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B7726652
M. Wt: 418.3 g/mol
InChI Key: JHGFVLKNIDMYSE-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is notable for its unique structure, which includes a bromophenyl group, a methylsulfanyl group, and a hexahydropyrimidoquinoline core. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves a multi-component reaction. One efficient method involves the condensation of 4-bromoaniline, an aromatic aldehyde, and barbituric acid in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in a solvent such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of recyclable solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, sodium hydride (NaH), dimethylformamide (DMF).

Major Products

Scientific Research Applications

5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
  • 5-(4-fluorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
  • 5-(4-methylphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Uniqueness

The presence of the bromine atom in the bromophenyl group of 5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione imparts unique reactivity and biological activity compared to its analogs. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-25-18-21-16-15(17(24)22-18)13(9-5-7-10(19)8-6-9)14-11(20-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFVLKNIDMYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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